![molecular formula C13H21NO3 B2537152 Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate CAS No. 2305255-05-2](/img/structure/B2537152.png)
Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate is a complex organic compound. It is part of the family of saturated bicyclic structures, which are incorporated in newly developed bio-active compounds . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .
Synthesis Analysis
The synthesis of such compounds involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Scientific Research Applications
Organic Synthesis Building Blocks
Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate and related compounds have been explored for their utility as building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, prepared from aldehydes and tert-butyl N-hydroxycarbamate, act as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. These reactions highlight the versatility of tert-butyl carbamates as intermediates for generating functionally diverse molecules, which can be pivotal in developing pharmaceuticals and other complex organic compounds (Guinchard et al., 2005).
Physicochemical and Pharmacokinetic Modulation
The incorporation of tert-butyl groups, such as in tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate, into bioactive compounds can significantly impact their physicochemical and pharmacokinetic properties. These effects include alterations in lipophilicity and metabolic stability, which are critical factors in drug design and development. Research into alternative substituents that offer similar structural advantages without the drawbacks associated with tert-butyl groups is ongoing, with the aim of enhancing the efficacy and safety profiles of therapeutic agents (Westphal et al., 2015).
Chemosenors and Material Science
Compounds containing tert-butyl groups, such as tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate, have found applications in material science, particularly in the development of chemosensors. For example, benzothiazole-modified carbazole derivatives with tert-butyl moieties have been used to create organogels that form strong blue-emissive nanofibers. These nanofibers can act as fluorescent sensory materials for detecting volatile acid vapors, demonstrating the potential of tert-butyl carbamates in the fabrication of advanced sensory materials (Sun et al., 2015).
Future Directions
The future directions for the research and development of Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate and similar compounds involve expanding the toolbox of available bicyclic structures . There is a need for new synthetic routes, implementation of new methodologies, and new exit vectorization . This will allow for the exploration of new atom and exit-vector arrangements for [2.1.1] scaffolds .
properties
IUPAC Name |
tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10-6-9-4-5-13(10,7-9)8-15/h8-10H,4-7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLBRTPICUZCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1(C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.